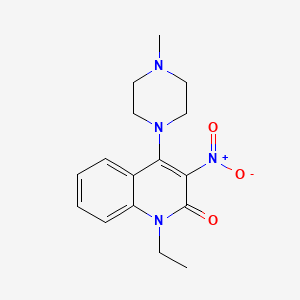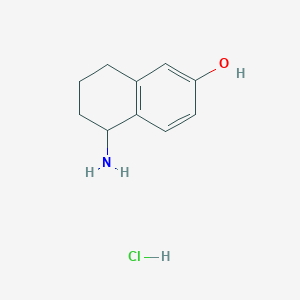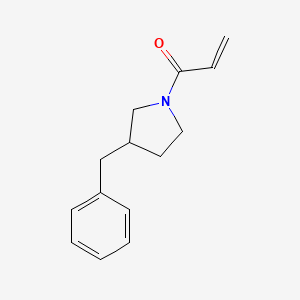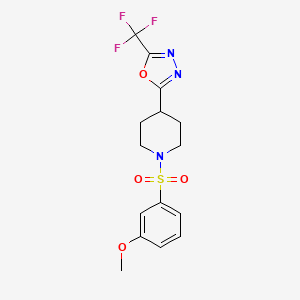
3-Methyl-4-(methylethyl)phenyl 5-bromo-2-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-4-(methylethyl)phenyl 5-bromo-2-methoxybenzenesulfonate, also known as Compound A, is a chemical compound that has gained attention for its potential use in scientific research. This compound is a sulfonate ester that is commonly used as a reagent in organic synthesis. In recent years, it has been studied for its potential applications in the field of biochemistry and pharmacology.
Scientific Research Applications
Methoxyl Participation in Solvolytic Substitution
Winstein et al. (1958) explored methoxyl participation in solvolytic substitution, particularly focusing on methoxy-substituted alkyl arenesulfonates. They observed that MeO-5 and 6 participation significantly impacts the solvolysis rates, influencing the behavior of cyclic oxonium ion intermediates. This study is crucial for understanding the solvolytic substitution processes in methoxy-substituted compounds like 3-Methyl-4-(methylethyl)phenyl 5-bromo-2-methoxybenzenesulfonate (Winstein, Allred, Heck, & Glick, 1958).
Zinc Phthalocyanine Derivatives for Photodynamic Therapy
Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with benzenesulfonamide groups. These compounds, including derivatives of 5-bromo-2-methoxybenzene, show potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Photovoltaic Applications in Polymer Solar Cells
Jin et al. (2016) designed and synthesized a bromomethyl methoxybenzene derivative for use in polymer solar cells (PSCs). Their findings demonstrated that these derivatives can significantly enhance power conversion efficiency, indicating their potential application in improving the performance of PSCs (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).
Synthesis and Applications of Palladium(II) Complexes
Akiri and Ojwach (2021) reported on the synthesis of palladium(II) complexes using ligands derived from hydroxy-methoxybenzenesulfonate. These complexes were effective catalysts in the methoxycarbonylation of 1-hexene, showing the relevance of methoxybenzenesulfonate derivatives in catalytic applications (Akiri & Ojwach, 2021).
Organogelation and Mesomorphic Behavior
Ziessel et al. (2004) investigated molecules with a central methoxybenzene platform, demonstrating their ability to form organogels and exhibit mesomorphic behavior. These findings highlight the significance of methoxybenzenesulfonate derivatives in the development of new materials with specific properties (Ziessel, Pickaert, Camerel, Donnio, Guillon, Césario, & Prangé, 2004).
Conjugate Addition Reactions
Conde-Frieboes and Hoppe (1992) explored the conjugate addition reactions of methoxy-methylbenzenesulfonate derivatives. Their research contributes to understanding the chemical reactivity and potential synthetic applications of these compounds (Conde-Frieboes & Hoppe, 1992).
Antibacterial Applications
Abbasi et al. (2015) synthesized sulfonamides derived from methoxybenzenesulfonate and tested them as antibacterial agents. Their findings suggest the potential use of these derivatives in developing new antibacterial drugs (Abbasi, Manzoor, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, Qurat-Ul-Ain, & Shah, 2015).
Azo Coupling Reactions
Iwamoto et al. (1993) studied the phase-transfer catalysis of azo coupling reactions involving methoxybenzenesulfonate derivatives. This research provides insights into the catalytic activity of these compounds in synthetic organic chemistry (Iwamoto, Kobayashi, Murer, Sonoda, & Zollinger, 1993).
Corrosion Inhibition
Ehsani et al. (2015) investigated the inhibitory action of methoxybenzenesulfonate derivatives on metal corrosion, demonstrating their potential as corrosion inhibitors in industrial applications (Ehsani, Moshrefi, & Ahmadi, 2015).
properties
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4S/c1-11(2)15-7-6-14(9-12(15)3)22-23(19,20)17-10-13(18)5-8-16(17)21-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENCYSQAPNMNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2718827.png)
![3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2718828.png)

![7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2718830.png)

![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2718833.png)
![(2S)-N-{3-[(2-chlorophenyl)sulfamoyl]-4-methylphenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2718835.png)





![N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide](/img/structure/B2718847.png)
![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2718848.png)